molecular formula C7H7N3 B13670529 2-Amino-3-ethynyl-5-methylpyrazine

2-Amino-3-ethynyl-5-methylpyrazine

Cat. No.: B13670529
M. Wt: 133.15 g/mol
InChI Key: FETUXQGOQIGINP-UHFFFAOYSA-N
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Description

2-Amino-3-ethynyl-5-methylpyrazine is a heterocyclic aromatic compound that belongs to the pyrazine family Pyrazines are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and food industries

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-ethynyl-5-methylpyrazine can be achieved through several methods. One common approach involves the reaction of 2-aminomalonamide with methylglyoxal to produce 2-methyl-5-hydroxy-4-pyrazinamide. This intermediate is then reacted with phosphorus oxychloride to generate 2-methyl-5-chloro-4-cyanopyrazine. Subsequent hydrogenation and hydrolysis steps yield 2-methyl-4-amide pyrazine, which is finally degraded through Hofmann degradation to obtain 2-methyl-5-aminopyrazine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-ethynyl-5-methylpyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino and ethynyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.

Major Products

Scientific Research Applications

2-Amino-3-ethynyl-5-methylpyrazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-ethynyl-5-methylpyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in key cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-ethynyl-5-methylpyrazine stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties. Its ethynyl group, in particular, offers opportunities for further functionalization and derivatization, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

IUPAC Name

3-ethynyl-5-methylpyrazin-2-amine

InChI

InChI=1S/C7H7N3/c1-3-6-7(8)9-4-5(2)10-6/h1,4H,2H3,(H2,8,9)

InChI Key

FETUXQGOQIGINP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=N1)C#C)N

Origin of Product

United States

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